Cas no 53347-40-3 (4-Hexyl-3-thiosemicarbazide)

4-Hexyl-3-thiosemicarbazide 化学的及び物理的性質

名前と識別子

-

- Hydrazinecarbothioamide,N-hexyl-

- 4-Hexyl-3-thiosemicarbazide

- 1-amino-3-hexylthiourea

- AKOS013153292

- DTXSID60374719

- SB85937

- MFCD00060599

- A829529

- 4-hexyl-3-thiosemicarbazide, AldrichCPR

- 1-azanyl-3-hexyl-thiourea

- FT-0640152

- SCHEMBL5425987

- JYGCXTZCHMEVCG-UHFFFAOYSA-N

- N-Hexylhydrazinecarbothioamide

- 53347-40-3

- DB-052310

-

- MDL: MFCD00060599

- インチ: InChI=1S/C7H17N3S/c1-2-3-4-5-6-9-7(11)10-8/h2-6,8H2,1H3,(H2,9,10,11)

- InChIKey: JYGCXTZCHMEVCG-UHFFFAOYSA-N

- ほほえんだ: NNC(NCCCCCC)=S

計算された属性

- せいみつぶんしりょう: 175.11400

- どういたいしつりょう: 175.11431873g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 7

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 82.2Ų

じっけんとくせい

- ゆうかいてん: 57-60°C

- PSA: 82.17000

- LogP: 2.38660

4-Hexyl-3-thiosemicarbazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H298060-50mg |

4-Hexyl-3-thiosemicarbazide |

53347-40-3 | 50mg |

$ 65.00 | 2022-06-02 | ||

| TRC | H298060-25mg |

4-Hexyl-3-thiosemicarbazide |

53347-40-3 | 25mg |

$ 50.00 | 2022-06-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056738-1g |

4-Hexyl-3-thiosemicarbazide |

53347-40-3 | 1g |

649.0CNY | 2021-07-13 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056738-1g |

4-Hexyl-3-thiosemicarbazide |

53347-40-3 | 1g |

649CNY | 2021-05-07 | ||

| TRC | H298060-250mg |

4-Hexyl-3-thiosemicarbazide |

53347-40-3 | 250mg |

$ 80.00 | 2022-06-02 | ||

| Fluorochem | 018710-2g |

4-Hexyl-3-thiosemicarbazide |

53347-40-3 | 2g |

£29.00 | 2021-07-02 | ||

| Fluorochem | 018710-1g |

4-Hexyl-3-thiosemicarbazide |

53347-40-3 | 1g |

£100.00 | 2022-03-01 | ||

| Alichem | A250001520-25g |

N-Hexylhydrazinecarbothioamide |

53347-40-3 | 95% | 25g |

$419.10 | 2023-09-01 | |

| abcr | AB150826-2 g |

4-Hexyl-3-thiosemicarbazide; 97% |

53347-40-3 | 2 g |

€138.30 | 2023-07-20 | ||

| abcr | AB150826-2g |

4-Hexyl-3-thiosemicarbazide, 97%; . |

53347-40-3 | 97% | 2g |

€138.30 | 2025-02-19 |

4-Hexyl-3-thiosemicarbazide 関連文献

-

Cormac A. A. Kelderman,Patrick R. W. J. Davey,Michelle T. Ma,Michael de Veer,Ekaterina Salimova,Paul S. Donnelly,Brett M. Paterson Dalton Trans. 2022 51 14064

4-Hexyl-3-thiosemicarbazideに関する追加情報

Introduction to 4-Hexyl-3-thiosemicarbazide (CAS No. 53347-40-3)

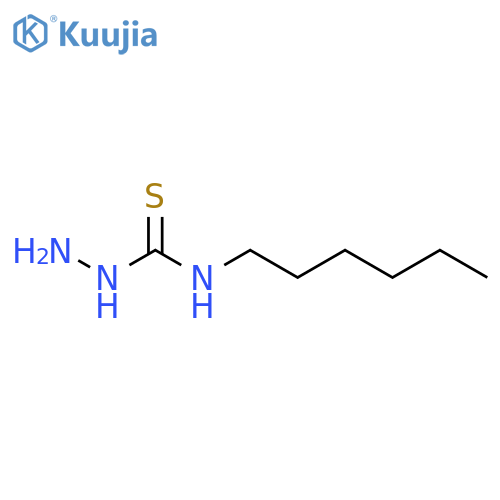

4-Hexyl-3-thiosemicarbazide, identified by the Chemical Abstracts Service Number (CAS No.) 53347-40-3, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the thiosemicarbazide class, a structural motif known for its versatile biological activities. The presence of a hexyl side chain in its molecular structure contributes to its unique physicochemical properties, making it a promising candidate for further investigation in drug discovery and therapeutic applications.

The chemical structure of 4-Hexyl-3-thiosemicarbazide consists of a central semicarbazide moiety linked to a sulfur atom, which is further connected to a benzene ring at the 3-position. The introduction of the hexyl group at the 4-position enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability. These structural features make it an interesting scaffold for developing novel therapeutic agents targeting various biological pathways.

In recent years, 4-Hexyl-3-thiosemicarbazide has been studied for its potential pharmacological effects, particularly in the context of anti-inflammatory, anticancer, and antimicrobial applications. Research has demonstrated that thiosemicarbazide derivatives exhibit significant inhibitory activity against several enzymes and receptors involved in pathological processes. For instance, studies have shown that compounds structurally related to 4-Hexyl-3-thiosemicarbazide can modulate inflammatory responses by inhibiting key pro-inflammatory enzymes such as lipoxygenase and cyclooxygenase.

One of the most compelling areas of research involving 4-Hexyl-3-thiosemicarbazide is its potential role in cancer therapy. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating stress signaling pathways. The hexyl group appears to enhance the compound's ability to penetrate cellular membranes, thereby increasing its intracellular concentration and efficacy. Furthermore, the sulfur atom in the thiosemicarbazide moiety facilitates redox reactions, which may contribute to its cytotoxic effects against tumor cells.

Another area of interest is the antimicrobial activity of 4-Hexyl-3-thiosemicarbazide. Emerging evidence suggests that this compound can inhibit the growth of multiple drug-resistant bacteria by interfering with bacterial enzyme systems and cell wall synthesis. The structural flexibility provided by the hexyl side chain allows for optimal binding to bacterial targets, enhancing its antimicrobial potency. This makes 4-Hexyl-3-thiosemicarbazide a valuable candidate for developing novel antibiotics or adjunctive therapies to combat resistant bacterial infections.

The synthesis of 4-Hexyl-3-thiosemicarbazide (CAS No. 53347-40-3) typically involves condensation reactions between appropriate precursors under controlled conditions. The introduction of the hexyl group requires careful consideration to ensure regioselectivity and high yield. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for research and commercial purposes.

In conclusion, 4-Hexyl-3-thiosemicarbazide represents a promising compound with diverse biological activities. Its unique structural features, including the hexyl side chain and thiosemicarbazide moiety, contribute to its potential as a therapeutic agent in various medical fields. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological properties for clinical applications. As our understanding of molecular interactions improves, compounds like 4-Hexyl-3-thiosemicarbazide are expected to play a significant role in future drug development strategies.

53347-40-3 (4-Hexyl-3-thiosemicarbazide) 関連製品

- 6610-31-7(4-Butyl-3-thiosemicarbazide)

- 53347-39-0(3-amino-1-pentylthiourea)

- 1923068-94-3(Ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylate)

- 1349699-98-4((R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride)

- 1099661-02-5(2-(4-aminophenyl)-N-[(thiophen-2-yl)methyl]acetamide)

- 1385295-99-7(3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide)

- 1708250-34-3(5-Nitro-2-(2-trifluoromethyl-phenyl)-2H-[1,2,3]triazole-4-carboxylic acid)

- 1695478-81-9(4-fluoro-2-(hydrazinylmethyl)benzonitrile)

- 2031260-82-7(3-(bromomethyl)-6-oxabicyclo3.1.0hexane)

- 1365936-98-6(Tert-Butyl (3S)-3-[6-(trifluoromethyl)pyrimidin-4-yl]aminopyrrolidine-1-carboxylate)